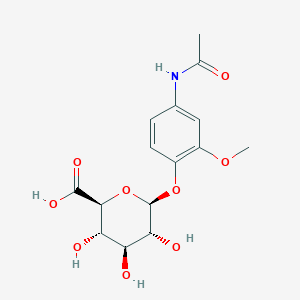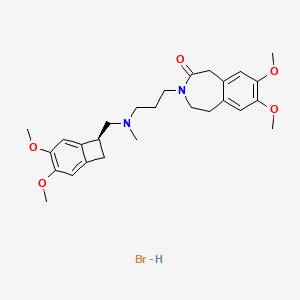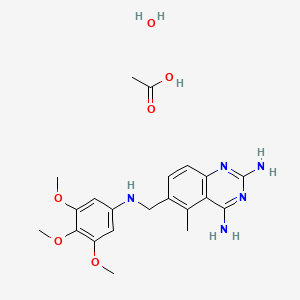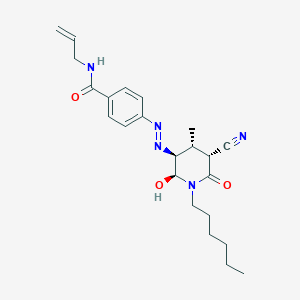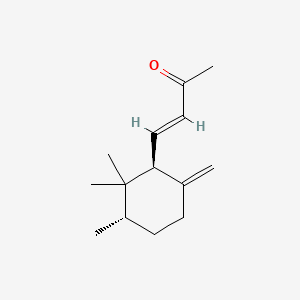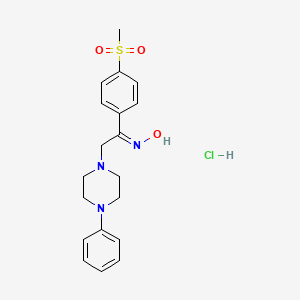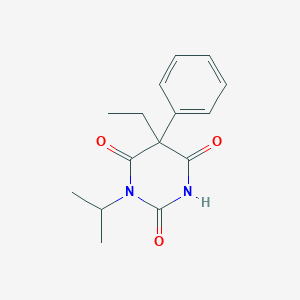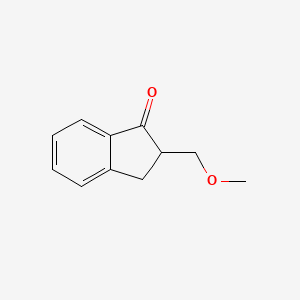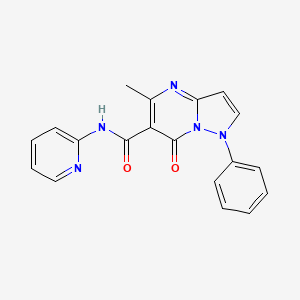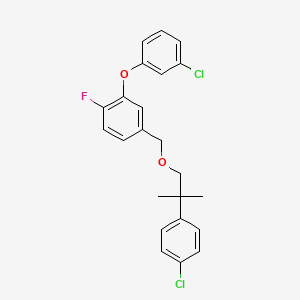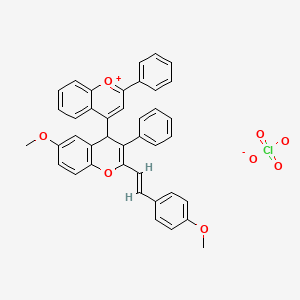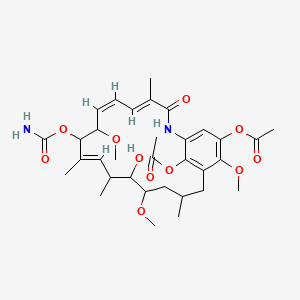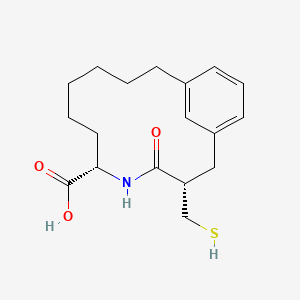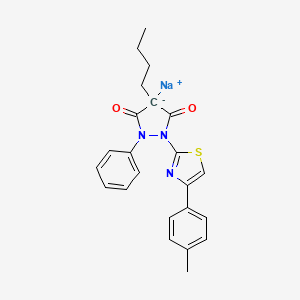
3,5-Pyrazolidinedione, 4-butyl-1-(4-(4-methylphenyl)-2-thiazolyl)-2-phenyl-, ion(1-)-, sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Pyrazolidinedione, 4-butyl-1-(4-(4-methylphenyl)-2-thiazolyl)-2-phenyl-, ion(1-)-, sodium: is a complex organic compound that belongs to the class of pyrazolidinediones This compound is characterized by its unique structure, which includes a pyrazolidinedione core substituted with butyl, phenyl, and thiazolyl groups The sodium ion is associated with the compound, making it a sodium salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyrazolidinedione, 4-butyl-1-(4-(4-methylphenyl)-2-thiazolyl)-2-phenyl-, ion(1-)-, sodium typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the Pyrazolidinedione Core: The pyrazolidinedione core can be synthesized through the reaction of hydrazine with a diketone under acidic or basic conditions.
Substitution Reactions: The introduction of the butyl, phenyl, and thiazolyl groups is achieved through substitution reactions. These reactions often require the use of appropriate halides or organometallic reagents.
Formation of the Sodium Salt: The final step involves the neutralization of the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Pyrazolidinedione, 4-butyl-1-(4-(4-methylphenyl)-2-thiazolyl)-2-phenyl-, ion(1-)-, sodium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Halides, organometallic reagents, and strong acids or bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Pyrazolidinedione, 4-butyl-1-(4-(4-methylphenyl)-2-thiazolyl)-2-phenyl-, ion(1-)-, sodium has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Industrial Applications: The compound may be used as a precursor in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 3,5-Pyrazolidinedione, 4-butyl-1-(4-(4-methylphenyl)-2-thiazolyl)-2-phenyl-, ion(1-)-, sodium involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of an enzyme and preventing its normal function.
Modulating Receptor Activity: Interacting with cell surface receptors to alter signal transduction pathways.
Interfering with Protein-Protein Interactions: Disrupting the interactions between proteins that are critical for cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-, ion(1-), magnesium: Similar core structure but different substituents and associated ion.
4-Butyl-1,2-bis(4-methylphenyl)-3,5-pyrazolidinedione: Similar substituents but lacks the thiazolyl group and sodium ion.
Uniqueness
3,5-Pyrazolidinedione, 4-butyl-1-(4-(4-methylphenyl)-2-thiazolyl)-2-phenyl-, ion(1-)-, sodium is unique due to the presence of the thiazolyl group and the sodium ion. These features may confer specific chemical properties and biological activities that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
66181-65-5 |
|---|---|
Molekularformel |
C23H22N3NaO2S |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
sodium;4-butyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylpyrazolidin-4-ide-3,5-dione |
InChI |
InChI=1S/C23H22N3O2S.Na/c1-3-4-10-19-21(27)25(18-8-6-5-7-9-18)26(22(19)28)23-24-20(15-29-23)17-13-11-16(2)12-14-17;/h5-9,11-15H,3-4,10H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
DKOXJQOIFMBDEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[C-]1C(=O)N(N(C1=O)C2=NC(=CS2)C3=CC=C(C=C3)C)C4=CC=CC=C4.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



